1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
Overview
Description
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, also known as CBTMP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is not fully understood, but it is believed to interact with metal ions in biological systems, potentially leading to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, modulate the activity of ion channels, and affect cellular signaling pathways. These effects may have potential therapeutic applications in various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole in scientific research is its versatility, as it can be used in a variety of applications. However, one limitation is that it may not be suitable for use in certain experimental systems due to its potential for toxicity or other adverse effects.
Future Directions
There are many potential future directions for research on 1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and development of new applications for its use in various fields. Additionally, there may be potential for the development of new derivatives or analogs of this compound with enhanced properties or reduced toxicity.
Scientific Research Applications
1'-(3-chlorobenzyl)-1,1'',5,5''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been used in a variety of scientific research applications, including as a ligand for metal ions in coordination chemistry, as a fluorescent probe for detecting metal ions in biological systems, and as a potential therapeutic agent for various diseases.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6/c1-13-17(10-22-25(13)3)19-9-20(18-11-23-26(4)14(18)2)27(24-19)12-15-6-5-7-16(21)8-15/h5-11H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVYGKFVHVHOFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC3=CC(=CC=C3)Cl)C4=C(N(N=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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